molecular formula C15H25NO5 B3006447 7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2503209-39-8

7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No. B3006447
CAS RN: 2503209-39-8
M. Wt: 299.367
InChI Key: ZWTBOKTUBAAWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the spiro ring and various functional groups. The spiro ring structure is a common feature in many organic compounds and is characterized by two rings sharing a single atom . The compound also contains a carboxylic acid group, an oxycarbonylamino group, and a 2-methylpropan-2-yl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylic acid group could potentially allow for reactions such as esterification or amide formation. The spiro ring structure could also undergo various ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could impact the compound’s solubility in different solvents. The compound’s reactivity could also be affected by the presence of the spiro ring and the various functional groups .

Scientific Research Applications

Spirocyclic Compound Synthesis

  • Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates Synthesis : Research has shown successful synthesis methodologies for compounds structurally related to the subject compound, demonstrating their utility in peptide synthesis and as building blocks for complex organic molecules (Suter et al., 2000).

  • Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : A study detailing the synthesis of spirocyclic oxetanes, which are structurally similar to the subject compound. These findings highlight the potential of these compounds in the creation of complex molecular structures (Gurry et al., 2015).

Applications in Organic Synthesis

  • β-Lactones Synthesis : Research focusing on the synthesis of β-lactones, a class of compounds including the subject molecule, has shown their potential in various organic reactions (Wedler & Schick, 2003).

  • Synthesis of Functionalized γ-Spirolactone : This study demonstrates the synthesis of functionally diverse spirocyclic compounds, underlining their significance in the synthesis of bioactive compounds (Santos et al., 2000).

Bioactive Compound Synthesis

  • Transformation of Cephalosporanic Acid : A study involving the transformation of cephalosporanic acid into a novel cephalosporin antibiotic, using a derivative similar to the subject compound, indicates the compound's potential application in drug synthesis (Agematu et al., 1993).

  • Synthesis of Novel Antibacterial Compounds : Research on the design and synthesis of novel antibacterial drugs using compounds structurally akin to the subject molecule has been conducted, emphasizing its role in medicinal chemistry (Odagiri et al., 2013).

Mechanism of Action

Without specific information or research on this compound, it’s difficult to determine its exact mechanism of action. The mechanism of action would depend on the intended use of the compound, such as whether it’s used as a pharmaceutical drug, a chemical reagent, or in some other capacity .

Future Directions

The future research directions involving this compound could be vast and would depend on its potential applications. It could be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

7-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-11-4-5-15(9-20-11)6-10(7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTBOKTUBAAWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(CC(C2)C(=O)O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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